Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H13BrO3 and a molecular weight of 285.13 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester functional group attached to a tetrahydronaphthalene core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable naphthalene derivative followed by esterification and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 3-chloro-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-bromo-4-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3 |
InChI Key |
QCPSWAWWRKGUSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br |
Origin of Product |
United States |
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